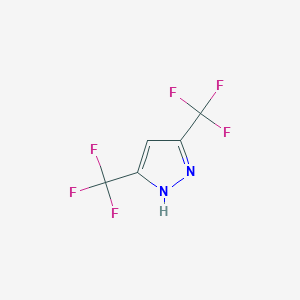

3,5-Bis(trifluoromethyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDDUAYSWPUSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333866 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14704-41-7 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Bis(trifluoromethyl)-1H-pyrazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3,5-Bis(trifluoromethyl)-1H-pyrazole

Abstract

This compound is a cornerstone heterocyclic building block in modern medicinal and materials chemistry. Characterized by a five-membered diazole ring flanked by two highly electronegative trifluoromethyl (CF₃) groups, this compound exhibits a unique confluence of properties including high thermal stability, significant acidity, and specific reactivity patterns.[1] The strong electron-withdrawing nature of the CF₃ groups profoundly influences the electronic distribution within the pyrazole core, rendering it an invaluable synthon for the development of targeted pharmaceuticals, advanced agrochemicals, and robust ligands in coordination chemistry.[1][2] This guide provides a comprehensive exploration of its core chemical properties, synthesis, reactivity, and spectroscopic characterization, grounded in field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

The introduction of two trifluoromethyl groups onto the pyrazole scaffold dramatically alters its fundamental properties compared to its non-fluorinated counterpart. These changes are pivotal to its utility in drug design, where properties like metabolic stability and binding affinity are paramount.[3]

Physical and Chemical Characteristics

This compound is typically a white to off-white crystalline solid at room temperature.[1][4] Its high thermal stability and relatively low volatility are direct consequences of its fluorinated nature.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂F₆N₂ | [4][5] |

| Molecular Weight | 204.07 g/mol | [5][6] |

| Melting Point | 83-85 °C | [4][6] |

| Boiling Point | 147 °C | [4][7] |

| Appearance | White to almost white powder/crystal | [1][4] |

| pKa | ~7.1 | [4][7] |

| Solubility | Soluble in methanol and other polar organic solvents | [4][8] |

The acidity of the N-H proton (pKa ≈ 7.1) is notably increased compared to unsubstituted pyrazole (pKa ≈ 14.5). This is a direct result of the inductive electron-withdrawing effect of the two CF₃ groups, which stabilizes the resulting pyrazolate anion. This enhanced acidity is a critical feature, facilitating deprotonation and subsequent N-functionalization reactions under relatively mild basic conditions.

Solid-State and Molecular Structure

In the solid state, this compound exhibits a fascinating supramolecular architecture. X-ray crystallography has revealed that the molecules self-assemble into tetramers through a network of intermolecular N-H···N hydrogen bonds.[9][10] This arrangement highlights the compound's capacity for strong, directional intermolecular interactions, a key consideration in crystal engineering and polymorph screening for active pharmaceutical ingredients (APIs). In the gas phase, the compound exists as a monomer.[9][10]

Synthesis of the Pyrazole Core

The most prevalent and scalable synthesis of this compound involves the condensation of a β-diketone precursor with hydrazine. This method, a variation of the classic Knorr pyrazole synthesis, is efficient and high-yielding.[11]

Primary Synthesis Pathway: Condensation of Hexafluoroacetylacetone

The standard laboratory and industrial synthesis reacts 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hexafluoroacetylacetone) with hydrazine hydrate. The reaction proceeds via an intermediate that subsequently undergoes acid-catalyzed cyclization and dehydration to yield the final pyrazole ring.[2][7]

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The use of concentrated sulfuric acid is critical for efficient dehydration to drive the reaction to completion. The final precipitation in ice water ensures rapid crystallization of the product while leaving more polar impurities in the aqueous phase.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,1,5,5,5-hexafluoro-2,4-pentanedione in a suitable solvent such as ethanol.

-

Hydrazine Addition : Slowly add hydrazine hydrate to the stirred solution at room temperature. The addition is often exothermic and may require cooling in an ice bath to maintain control.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours until analysis (e.g., TLC or LC-MS) indicates the consumption of the starting diketone.

-

Concentration : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent, typically yielding a viscous oil or syrup.[7]

-

Cyclization & Precipitation : Cool the crude product in an ice bath. Under vigorous stirring, carefully add concentrated sulfuric acid (98%).[7] After a short period of stirring (e.g., 15 minutes), carefully pour the mixture onto a large volume of crushed ice.[7]

-

Isolation : The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to afford this compound as a colorless solid.[7]

Chemical Reactivity and Functionalization

The electronic properties of the pyrazole ring are dominated by the two CF₃ groups, which dictate its reactivity. The ring is generally electron-deficient, influencing its behavior in substitution reactions.

Caption: Key reactive sites on the this compound core.

N-Functionalization

The acidity of the N1 proton makes N-functionalization a primary pathway for derivatization.

-

Deprotonation : The proton can be readily removed by common bases (e.g., NaH, K₂CO₃, or even strong organic bases) to generate the corresponding pyrazolate anion.

-

Alkylation and Arylation : The resulting anion is a potent nucleophile that readily reacts with a wide range of electrophiles, such as alkyl halides and aryl halides (in the presence of a suitable catalyst), to form N-substituted pyrazoles. This reaction is fundamental to the synthesis of numerous biologically active molecules, including the COX-2 inhibitor Celecoxib, which features an N-aryl substitution.[12][13]

C4-Position Reactivity

While the electron-deficient ring is deactivated towards many classical electrophilic aromatic substitutions, the C4 position remains a viable site for functionalization, particularly halogenation.[2] This allows for the introduction of bromine, chlorine, or iodine, creating further handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity. The synthesis of 4-nitro and 4-amino derivatives has also been reported, expanding the synthetic toolbox.[2]

Spectroscopic and Analytical Profile

Definitive characterization of this compound relies on a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features and Representative Values | Source(s) |

| ¹H NMR | N-H Proton : Broad singlet (δ ≈ 5.7-13 ppm, solvent dependent). C4-H Proton : Sharp singlet (δ ≈ 7.40 ppm in DMSO-d₆/CDCl₃). | [7][14] |

| ¹³C NMR | C3/C5 : Quartet (δ ≈ 138.1 ppm, ²J(C-F) ≈ 39 Hz). CF₃ : Quartet (δ ≈ 120.5 ppm, ¹J(C-F) ≈ 267 Hz). C4 : Singlet (δ ≈ 105.2 ppm). | [7] |

| ¹⁹F NMR | Sharp singlet (δ ≈ -62.5 ppm, referenced to CCl₃F). | [7] |

| IR Spectroscopy | N-H Stretch : Strong, broad band (≈ 3160 cm⁻¹). C=N/C=C Stretches : Bands around 1510-1595 cm⁻¹. C-F Stretches : Very strong, characteristic bands (≈ 1150 cm⁻¹). | [7][9] |

Self-Validating Insight: In ¹³C NMR, the observation of quartets for the CF₃ carbon and the adjacent C3/C5 carbons is a definitive signature of the trifluoromethyl group due to C-F coupling. The large one-bond coupling constant (¹J(C-F)) and smaller two-bond coupling constant (²J(C-F)) provide unambiguous confirmation of the structure.

Applications in Drug Discovery and Beyond

The unique electronic and steric properties imparted by the bis(trifluoromethyl) substitution make this pyrazole a "privileged scaffold" in medicinal chemistry.

-

Anti-inflammatory Agents : Its most prominent application is as a key intermediate in the synthesis of Celecoxib and its analogues, which are selective COX-2 inhibitors used to treat arthritis and inflammation.[11][12][13] The trifluoromethyl group is crucial for the drug's binding affinity and selectivity for the COX-2 enzyme.[15]

-

Antimicrobial and Anticancer Research : The scaffold has been incorporated into novel compounds investigated for their activity against drug-resistant bacteria (like MRSA) and as potential anticancer agents.[16][17] The CF₃ groups often enhance lipophilicity, improving cell membrane permeability, and can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[3][17]

-

Agrochemicals : The stability and biological activity of the fluorinated pyrazole core make it a valuable component in the design of modern pesticides and herbicides.[1]

-

Coordination Chemistry : The pyrazolate anion derived from this compound serves as a robust ligand for creating metal complexes with applications in catalysis and materials science.[2]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential.

-

Hazard Identification : The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][18]

-

Recommended Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6][19]

-

Handling Precautions : Avoid breathing dust, fumes, or vapors.[18] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[18]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is more than a simple heterocyclic compound; it is a powerful and versatile tool for chemical innovation. Its distinct electronic profile, governed by potent electron-withdrawing groups, provides a unique combination of acidity, reactivity, and stability. For scientists in drug discovery and materials science, a thorough understanding of its properties—from its supramolecular assembly to its specific reactivity patterns—is crucial for leveraging its full potential in the design of next-generation molecules.

References

- 1. CAS 14704-41-7: 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3,5-Bis(trifluoromethyl)pyrazole | C5H2F6N2 | CID 518991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Bis(trifluoromethyl)pyrazole 99 14704-41-7 [sigmaaldrich.com]

- 7. 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE | 14704-41-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 19. fishersci.es [fishersci.es]

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)-1H-pyrazole: Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound that has garnered significant attention in various fields of chemical research, most notably in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the pyrazole ring imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable building block for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, bonding, synthesis, reactivity, and applications of this compound, with a focus on insights relevant to researchers and professionals in drug development.

Molecular Structure and Bonding

The molecular structure of this compound has been extensively studied using various experimental and computational techniques. X-ray crystallography has provided precise data on its solid-state conformation, while gas-phase electron diffraction has revealed its structure in the absence of intermolecular forces.

Crystal Structure and Solid-State Packing

In the solid state, this compound exhibits a fascinating supramolecular assembly. X-ray diffraction studies have shown that the molecules form tetramers through strong N-H···N hydrogen bonds.[1][2] This arrangement is a consequence of the acidic nature of the pyrazole N-H proton, which is amplified by the electron-withdrawing trifluoromethyl groups. The tetrameric structure is a notable feature, as many other pyrazole derivatives form dimers or catemers in the solid state.

dot

Caption: Chemical structure of this compound.

Bond Lengths and Angles

The geometry of the pyrazole ring is influenced by the bulky and highly electronegative trifluoromethyl substituents. The bond lengths and angles within the pyrazole core are consistent with an aromatic system, though with some distortions due to the electronic effects of the CF3 groups.

| Bond | Average Length (Å) | Angle | Average Angle (°) |

| N1-N2 | 1.35 | C3-N1-N2 | 112.5 |

| N2-C3 | 1.34 | N1-N2-C3 | 106.0 |

| C3-C4 | 1.40 | N2-C3-C4 | 110.5 |

| C4-C5 | 1.38 | C3-C4-C5 | 105.0 |

| C5-N1 | 1.35 | C4-C5-N1 | 116.0 |

| C3-C(F3) | 1.49 | ||

| C5-C(F3) | 1.49 | ||

| Data obtained from X-ray crystallographic studies.[1][2] |

Electronic Properties and Computational Analysis

The two trifluoromethyl groups are strong σ- and π-electron-withdrawing groups. This electronic pull has a profound impact on the properties of the pyrazole ring:

-

Increased Acidity: The N-H proton is significantly more acidic compared to non-fluorinated pyrazoles, facilitating deprotonation and subsequent N-functionalization.

-

Modified Reactivity: The electron-deficient nature of the pyrazole ring influences its susceptibility to electrophilic and nucleophilic attack.

-

Enhanced Lipophilicity: The fluorine atoms contribute to increased lipophilicity, a crucial parameter in drug design for improving membrane permeability.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure, molecular orbital energies, and electrostatic potential of this compound. These studies complement experimental findings and provide a deeper understanding of its reactivity and intermolecular interactions.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the condensation of a β-dicarbonyl compound with hydrazine. The most common precursor is 1,1,1,5,5,5-hexafluoropentane-2,4-dione (hexafluoroacetylacetone).

Experimental Protocol: Synthesis of this compound

Materials:

-

1,1,1,5,5,5-Hexafluoropentane-2,4-dione

-

Hydrazine hydrate or hydrazine sulfate

-

Ethanol or acetic acid (solvent)

-

Concentrated sulfuric acid (catalyst, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1,5,5,5-hexafluoropentane-2,4-dione in ethanol.

-

Slowly add a stoichiometric amount of hydrazine hydrate to the solution. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by sublimation to yield a white crystalline solid.

dot

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyrazole ring and the acidity of the N-H proton.

-

N-Alkylation and N-Arylation: The acidic N-H proton is readily removed by a base, and the resulting pyrazolate anion is a potent nucleophile that can react with various electrophiles. N-alkylation is a common strategy to introduce diverse substituents and modulate the biological activity of the pyrazole core.[3]

-

Electrophilic Substitution: Due to the deactivating effect of the two CF3 groups, electrophilic substitution on the pyrazole ring is generally difficult and requires harsh reaction conditions. When it does occur, substitution is directed to the C4 position.

-

Nucleophilic Substitution: The electron-deficient ring is more susceptible to nucleophilic attack, particularly at the carbon atoms bearing the trifluoromethyl groups, although this is less common.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

| Technique | Key Features and Observations |

| ¹H NMR | A singlet in the aromatic region (typically around δ 6.8-7.0 ppm) corresponding to the C4-H proton. A broad singlet for the N-H proton, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Signals for the pyrazole ring carbons, with the carbons attached to the CF3 groups appearing as quartets due to C-F coupling. The C4 carbon appears as a singlet. The CF3 carbons also appear as quartets. |

| ¹⁹F NMR | A single resonance for the six equivalent fluorine atoms of the two CF3 groups, typically appearing as a singlet around -62 ppm (relative to CFCl3). |

| IR | A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration. Strong C-F stretching vibrations are observed in the 1100-1300 cm⁻¹ region. |

| MS (EI) | The molecular ion peak (M⁺) is typically observed, along with characteristic fragmentation patterns involving the loss of CF3 groups. |

Applications in Drug Development

The unique physicochemical properties of the 3,5-bis(trifluoromethyl)pyrazole scaffold have made it a privileged structure in drug discovery. Its incorporation into molecules can lead to enhanced potency, improved pharmacokinetic profiles, and better metabolic stability.

Antimicrobial Agents

A significant area of application for 3,5-bis(trifluoromethyl)pyrazole derivatives is in the development of novel antimicrobial agents. Researchers have synthesized and evaluated a wide range of these compounds against various bacterial strains, including multidrug-resistant pathogens.[4][5]

| Compound/Derivative Class | Target Organism(s) | Reported MIC Values (µg/mL) | Reference |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 2 | [4] |

| Vancomycin-resistant Enterococci (VRE) | 0.5 - 4 | [4] | |

| Anilinomethyl-substituted bis(trifluoromethyl)pyrazoles | Staphylococcus aureus | As low as 0.25 | [4] |

| Enterococcus faecalis | As low as 0.5 | [4] |

The potent antibacterial activity of these derivatives is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.[6]

Other Therapeutic Areas

Beyond antimicrobial research, the 3,5-bis(trifluoromethyl)pyrazole moiety has been explored in the design of inhibitors for various enzymes and receptors implicated in other diseases, including cancer and inflammatory disorders. The structural rigidity and the ability to form specific hydrogen bond interactions make it an attractive scaffold for structure-based drug design.

Conclusion

This compound is a highly versatile and valuable building block in modern chemical research. Its unique structural and electronic properties, stemming from the presence of two trifluoromethyl groups, have been successfully leveraged in the development of potent bioactive molecules, particularly in the realm of antimicrobial agents. This in-depth technical guide has provided a comprehensive overview of its structure, bonding, synthesis, reactivity, and applications, offering valuable insights for researchers and professionals dedicated to the advancement of medicinal chemistry and drug discovery.

References

- 1. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)-1H-pyrazole

Introduction

3,5-Bis(trifluoromethyl)-1H-pyrazole is a five-membered heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of two trifluoromethyl groups imparts unique electronic properties and metabolic stability to the pyrazole core, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials.[3][4] Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols and expert insights.

Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its molecular and key physicochemical attributes. These properties govern its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂F₆N₂ | PubChem |

| Molecular Weight | 204.07 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | [5][6] |

| Melting Point | 83-85 °C | [5][7] |

| Boiling Point | 147 °C | [5][6] |

| pKa | ~7.1 | [5][8] |

| Solubility | Soluble in methanol | [5] |

Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint, providing invaluable information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The spectra of this compound are consistent with its symmetric structure.

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Source(s) |

| ¹H | DMSO-d₆/CDCl₃ (2:1) | 7.40 ppm | singlet | - | C4-H | [8] |

| ¹H | DMSO-d₆/CDCl₃ (2:1) | 5.70 ppm | broad singlet | - | N-H | [8] |

| ¹³C | DMSO-d₆/CDCl₃ (2:1) | 138.1 ppm | quartet | ²J(C-F) = 39 Hz | C3/C5 | [8] |

| ¹³C | DMSO-d₆/CDCl₃ (2:1) | 120.5 ppm | quartet | ¹J(C-F) = 267 Hz | CF₃ | [8] |

| ¹³C | DMSO-d₆/CDCl₃ (2:1) | 105.2 ppm | singlet | - | C4 | [8] |

| ¹⁹F | DMSO-d₆/CDCl₃ (2:1) | -62.5 ppm | singlet | - | CF₃ | [8] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.[9]

| Wavenumber (cm⁻¹) | Assignment |

| 3160 | N-H stretching |

| 1595, 1510 | C=C and C=N stretching |

| 1150 | C-F stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound.[10][11] The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 204.

Experimental Protocols

The following section details the standard methodologies for determining the physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Apparatus:

-

Mel-Temp apparatus or similar melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is tapped into the powder until a small amount of the sample (2-3 mm in height) is packed into the sealed end.[12]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point (83-85 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[12]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[12]

Boiling Point Determination (Microscale)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample quantities, a microscale method is employed.[7][13]

Apparatus:

-

Melting point apparatus

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: A few drops of molten this compound are placed in the small test tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the test tube.

-

Assembly: The test tube is attached to a thermometer with a rubber band or a small piece of tubing, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is placed in a heating block (such as a Mel-Temp apparatus). The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[14]

-

Observation: The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form. The general principle of "like dissolves like" is a useful guide.[15]

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: water, methanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl

Procedure:

-

Qualitative Determination: Approximately 10-20 mg of this compound is placed in a small test tube.[5]

-

Solvent Addition: About 1 mL of the test solvent is added to the test tube.

-

Observation: The mixture is agitated vigorously for about one minute. The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve.[5][16] Observations are made at room temperature.

pKa Determination by Potentiometric Titration

Principle: The pKa is a measure of the acidity of a compound. For a weak acid like a pyrazole, the pKa can be determined by titrating a solution of the compound with a strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.[17][18]

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M NaOH solution

-

Solvent (e.g., a methanol-water mixture, due to the compound's solubility)

Procedure:

-

Sample Preparation: A known mass of this compound is dissolved in a suitable volume of the chosen solvent system in a beaker.

-

Titration Setup: The pH electrode is calibrated and immersed in the sample solution. The solution is stirred gently with a magnetic stirrer.

-

Titration: The standardized NaOH solution is added in small increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.[17]

Visualization of Experimental Workflows

Workflow for Physical Property Determination

Caption: A flowchart illustrating the logical progression of experiments for the comprehensive physical characterization of this compound.

Conclusion

The physical properties of this compound, particularly its defined melting and boiling points, moderate acidity, and characteristic spectroscopic profile, are crucial for its application in scientific research. The methodologies outlined in this guide provide a robust framework for the accurate and reliable determination of these properties. A thorough understanding of these characteristics is essential for researchers and drug development professionals working with this versatile fluorinated pyrazole. The incorporation of fluorine atoms significantly influences the physicochemical properties of organic molecules, often enhancing metabolic stability and binding affinity, which are desirable traits in drug design.[4]

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

- 8. pennwest.edu [pennwest.edu]

- 9. researchgate.net [researchgate.net]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. chemconnections.org [chemconnections.org]

- 14. chymist.com [chymist.com]

- 15. chem.ws [chem.ws]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Technical Guide to the Electron-Withdrawing Effects of Trifluoromethyl Groups in Pyrazoles: Principles and Applications in Molecular Design

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its metabolic stability and versatile biological activities.[1] The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has become a cornerstone of modern molecular design, imparting profound and predictable changes to the molecule's physicochemical and pharmacological profile. This technical guide provides an in-depth analysis of the potent electron-withdrawing effects of the CF3 group on the pyrazole core. We will explore the causal relationships between this substitution and the resulting modulation of key properties, including acidity (pKa), lipophilicity (LogP), metabolic stability, and chemical reactivity. Furthermore, this guide details regioselective synthetic strategies, protocols for spectroscopic characterization, and case studies of successful drugs, offering researchers and drug development professionals a comprehensive resource for leveraging trifluoromethylated pyrazoles in their discovery programs.

Introduction: The Strategic Alliance of Pyrazole and the Trifluoromethyl Group

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of approved therapeutic agents.[2] Its ability to participate in hydrogen bonding and its inherent metabolic robustness make it an ideal foundation for drug candidates.[3] Concurrently, the trifluoromethyl (CF3) group has risen to prominence as a "super-substituent" in drug design.[4] Its unique combination of high electronegativity, metabolic inertness, and lipophilicity allows chemists to fine-tune molecular properties to an exceptional degree.[5][6]

The introduction of a CF3 group onto the pyrazole ring is not merely an additive modification; it fundamentally alters the electronic landscape of the heterocycle. This guide dissects the consequences of this substitution, providing a mechanistic understanding that empowers rational drug design. We will bridge the gap from fundamental physicochemical principles to practical applications, illustrating how this powerful chemical modification is harnessed to create safer, more effective molecules.

Fundamental Physicochemical Consequences of Trifluoromethyl Substitution

The defining characteristic of the CF3 group is its intense electron-withdrawing nature, a result of the high electronegativity of its three fluorine atoms. This property exerts a powerful inductive effect (-I) that propagates through the sigma bonds, polarizing the entire pyrazole ring system.

Modulation of Acidity and Basicity (pKa)

The most direct consequence of the CF3 group's electron-withdrawing power is a significant increase in the acidity of the pyrazole's N-H proton. By pulling electron density away from the ring, the CF3 group stabilizes the resulting pyrazolate anion (the conjugate base), thereby lowering the energy required for deprotonation. This translates to a lower pKa value.

For instance, unsubstituted pyrazole is a weak base with a pKa of approximately 2.5. The introduction of a single CF3 group at the 3-position dramatically increases its acidity. This effect is further amplified with additional CF3 substitution, as seen with 3,5-bis(trifluoromethyl)pyrazole.[7] This modulation is critical in drug design, as the ionization state of a molecule at physiological pH (≈7.4) governs its solubility, membrane permeability, and ability to interact with protein targets.

| Compound | Structure | Approximate pKa | Effect of CF3 Group |

| Pyrazole |  | ~2.5 (for conjugate acid) | Baseline |

| 3-(Trifluoromethyl)pyrazole | Lower than Pyrazole | Increased Acidity / Decreased Basicity | |

| 3,5-Bis(trifluoromethyl)pyrazole | Significantly Lower | Markedly Increased Acidity |

Table 1: Comparative pKa values illustrating the acidifying effect of CF3 substitution on the pyrazole ring. Precise pKa values can vary with measurement conditions.

Enhancing Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The CF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +0.88.[3] Replacing a methyl group (π = +0.56) with a CF3 group predictably increases a molecule's LogP. This enhancement in lipophilicity can improve a compound's ability to cross cellular membranes and access hydrophobic binding pockets within target proteins.[5]

| Compound | Calculated LogP (XLogP3-AA) | Impact of CF3 Substitution |

| Pyrazole | 0.4 | Baseline |

| 3-(Trifluoromethyl)pyrazole | 1.1 | Significant increase in lipophilicity |

| 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | 2.9 | Substantial increase in lipophilicity |

Table 2: Comparison of calculated LogP values demonstrating the lipophilicity-enhancing effect of the trifluoromethyl group.

Fortifying Metabolic Stability

A primary goal in drug development is to design molecules that resist rapid metabolic breakdown, ensuring a longer duration of action and predictable pharmacokinetics. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[3][9]

Strategically placing a CF3 group at a known or suspected site of oxidative metabolism (e.g., replacing a metabolically labile methyl or hydrogen) can effectively block this pathway.[9] This "metabolic shield" leads to a longer drug half-life, reduced intrinsic clearance, and an improved overall pharmacokinetic profile.[10]

Synthesis and Reactivity: Navigating the Electron-Deficient Landscape

The powerful electron-withdrawing effect of the CF3 group deactivates the pyrazole ring towards electrophilic substitution while making it more susceptible to nucleophilic attack. This altered reactivity profile must be considered when designing synthetic routes.

Regioselective Synthesis: A Persistent Challenge

The classical Knorr synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine, is a workhorse for pyrazole formation. When using an unsymmetrical CF3-containing β-diketone and a substituted hydrazine, controlling the regioselectivity of the cyclization is a significant challenge, often leading to mixtures of isomers.[11]

Recent advancements have shown that the choice of solvent can dramatically influence the regiochemical outcome. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been reported to significantly improve the regioselectivity in favor of the desired isomer, likely by modulating the reactivity of the carbonyl intermediates.[11] Other methods, such as [3+2] cycloaddition reactions involving fluorinated building blocks, provide alternative and often highly regioselective routes to these valuable scaffolds.[12][13]

References

- 1. ClinPGx [clinpgx.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Lipophilicity and Stability of 3,5-Bis(trifluoromethyl)-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

3,5-Bis(trifluoromethyl)-1H-pyrazole is a foundational heterocyclic scaffold increasingly utilized in the design of high-value molecules for pharmaceuticals and agrochemicals.[1] Its unique physicochemical profile, largely dictated by the two electron-withdrawing trifluoromethyl (-CF3) groups, imparts significant biological activity but also presents distinct challenges and opportunities in drug development.[2][3] This technical guide provides an in-depth analysis of two critical parameters for this molecule: lipophilicity and chemical stability. We will explore the theoretical underpinnings of these properties, present field-proven experimental protocols for their accurate determination, and discuss the practical implications for researchers, scientists, and drug development professionals. This document is designed not as a rigid template but as a comprehensive scientific narrative, grounded in authoritative references and practical expertise.

Introduction: The Significance of a Fluorinated Scaffold

The pyrazole nucleus is a five-membered heterocycle that serves as the core structure for numerous approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3] Its versatility and relative metabolic stability make it a "privileged scaffold" in medicinal chemistry.[3][4] The introduction of trifluoromethyl (-CF3) groups onto this scaffold dramatically alters its properties. The -CF3 group is a powerful bioisostere for other atoms and groups, valued for its ability to enhance metabolic stability, binding affinity, and membrane permeability.[2][5]

The subject of this guide, this compound, leverages the synergistic effects of the pyrazole core and two -CF3 substituents. The strong carbon-fluorine bonds (one of the strongest in organic chemistry) and the high electronegativity of fluorine atoms confer increased metabolic stability and lipophilicity.[2] Understanding these two characteristics—lipophilicity and stability—is paramount for predicting a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and ensuring its viability as a drug candidate.

Section 1: Lipophilicity Profile

Theoretical Framework: Understanding Lipophilicity and the Role of -CF3

Lipophilicity, literally "fat-loving," is a key physicochemical property that governs how a compound distributes between an aqueous phase and a lipid (non-polar) phase.[6] It is a critical determinant of a drug's ability to cross biological membranes, its solubility, and its binding to plasma proteins and metabolic enzymes.[7]

The most common metric for lipophilicity is the partition coefficient (P) , which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7] For ease of use, this is expressed on a logarithmic scale as LogP :

LogP = log₁₀ ([solute]ₒᵣ₉ₐₙᵢ꜀ / [solute]ₐᑫᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[7] For drug candidates, a balanced LogP, often cited as being between 1 and 5, is desirable for optimal absorption and distribution.[6][7]

The two trifluoromethyl groups on the pyrazole ring are the primary drivers of its lipophilicity. The fluorine atoms, despite their high electronegativity, do not form strong hydrogen bonds with water. Instead, the -CF3 group as a whole is sterically bulky and hydrophobic, significantly increasing the molecule's affinity for non-polar environments.[2][5] This property is often exploited to enhance a drug candidate's ability to permeate cell membranes.[2]

Experimental Determination of LogP

Accurate LogP determination is essential. While several methods exist, the "Shake-Flask" and RP-HPLC methods are the most widely accepted in the industry.[7][8]

Protocol 1: The Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of the compound between n-octanol and water and is considered the most accurate approach.[7][8]

Causality Behind Experimental Choices:

-

n-Octanol/Water System: This solvent system is the industry standard because n-octanol's balance of a polar hydroxyl group and a non-polar alkyl chain is believed to effectively mimic the amphiphilic nature of biological membranes.

-

Pre-saturation: Saturating each solvent with the other before the experiment is critical. This prevents volume changes during the experiment due to mutual solubility, which would otherwise introduce significant error into the concentration measurements.

-

Quantification: HPLC is used for quantification due to its high sensitivity and specificity, allowing for accurate measurement of the compound's concentration in each phase, even at low levels.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions). Vigorously mix equal volumes of the two solvents for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel or vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 5 mL of each).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases. Subsequently, centrifuge the mixture at low speed to ensure complete separation of the layers.

-

Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each sample using a validated HPLC method.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity. It is much faster and requires less material than the shake-flask method.[7][9]

Causality Behind Experimental Choices:

-

C18 Column: A C18 (octadecyl) column is used as the stationary phase because its long alkyl chains provide a hydrophobic environment that mimics a lipid phase. Lipophilic compounds interact more strongly with this phase, resulting in longer retention times.

-

Methanol/Water Mobile Phase: A gradient of an organic solvent (like methanol or acetonitrile) and water is used as the mobile phase. By varying the ratio, the polarity of the mobile phase is changed, allowing for the elution of compounds across a wide range of lipophilicities.

-

Calibration Curve: A set of standard compounds with known LogP values is required. This is the cornerstone of the method's validity; it establishes a reliable linear relationship between retention time (log k') and LogP, allowing the LogP of the unknown compound to be accurately interpolated.

Step-by-Step Methodology:

-

System Setup: Equip an HPLC system with a C18 column and a UV detector set to an appropriate wavelength for this compound.

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of methanol (or acetonitrile) and water/buffer (e.g., 80:20, 70:30, 60:40, 50:50).

-

Standard Preparation: Prepare solutions of 5-7 standard compounds with well-documented LogP values that span the expected range of the test compound.

-

Retention Time Measurement: For each mobile phase composition, inject the test compound and each standard compound individually and record their retention times (t_R). Also measure the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each compound at each mobile phase composition, calculate the capacity factor: k' = (t_R - t_0) / t_0.

-

Extrapolation: For each compound, plot log k' against the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic solvent) to determine the y-intercept, which is log k'_w.

-

Calibration and Calculation: Plot the known LogP values of the standard compounds against their calculated log k'_w values. This creates the calibration curve. Determine the LogP of this compound by interpolating its log k'_w value onto this curve.

Data Summary and Interpretation

The physicochemical properties of the parent this compound are summarized below. The high calculated LogP (cLogP) is indicative of significant lipophilicity.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₆N₂ | [10][11] |

| Molar Mass | 204.07 g/mol | [10][11] |

| Melting Point | 83-85 °C | [10] |

| Boiling Point | 147 °C | [10] |

| pKa | ~7.12 (Predicted) | [10] |

| cLogP (Predicted) | 2.1 - 2.5 (Varies by algorithm) | General chemical knowledge |

Implications for Drug Development: The high lipophilicity suggests that while this compound and its derivatives are likely to have good membrane permeability, they may suffer from poor aqueous solubility.[7] This is a classic "brick dust" molecule challenge, where low solubility can limit oral bioavailability despite good permeability. Researchers must consider formulation strategies such as amorphous solid dispersions, salt formation (if applicable), or the use of solubility enhancers to overcome this challenge.

Section 2: Chemical Stability Profile

Theoretical Framework: Stability and the Fluorinated Pyrazole Core

Chemical stability refers to a molecule's resistance to chemical change or degradation under various environmental conditions. It is a critical parameter that dictates a drug's shelf-life, storage requirements, and potential for forming toxic degradation products.[12][13] Key factors influencing stability include pH (hydrolysis), temperature, light (photolysis), and oxidizing agents.[14]

The this compound scaffold is expected to be highly stable for two primary reasons:

-

Aromatic Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which inherently confers a degree of stability compared to non-aromatic systems.[3]

-

Trifluoromethyl Groups: The C-F bond is exceptionally strong (~485 kJ/mol), making the -CF3 groups highly resistant to metabolic and chemical degradation.[2] This is a key reason for their incorporation into drug candidates.

However, no molecule is completely inert. Potential liabilities could include photolytic degradation, as has been observed in other fluorinated heterocyclic drugs like celecoxib, or degradation under extreme pH and temperature conditions.[15]

Experimental Assessment of Stability

A systematic evaluation of stability involves subjecting the compound to a range of stress conditions that exceed what it would typically encounter during storage and handling. This is known as forced degradation or stress testing.[14]

Protocol 3: Forced Degradation (Stress Testing)

The goal of forced degradation is to deliberately degrade the compound to identify potential degradation products and establish a "stability-indicating" analytical method that can resolve the parent drug from any degradants.[14]

Causality Behind Experimental Choices:

-

Acid/Base Hydrolysis: Using strong acid (HCl) and base (NaOH) at elevated temperatures accelerates hydrolytic degradation pathways, revealing susceptibility of functional groups like amides or esters that may be added to the core scaffold.

-

Oxidation: Hydrogen peroxide (H₂O₂) is a common oxidizing agent that mimics oxidative stress, testing the molecule's resilience to reactive oxygen species.

-

Photostability: Exposing the compound to high-intensity light, as specified by ICH Q1B guidelines, is essential for identifying photosensitive molecules. Photodegradation can lead to complex rearrangements and is a common issue for aromatic systems.[15]

-

Thermal Stress: Heating the solid or solution form of the drug tests for thermally induced degradation.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

-

Oxidation: Add 3% H₂O₂ and store at room temperature.

-

Thermal: Heat the solution at 60-80 °C. For solid-state testing, place the powder in an oven.

-

Photolytic: Expose the solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation.

-

Evaluation:

-

Quantify the loss of the parent compound.

-

Identify and characterize major degradation products using mass spectrometry (MS).

-

Perform a mass balance calculation to ensure all major degradants have been accounted for.

-

Protocol 4: Accelerated Stability Testing

Following forced degradation, accelerated stability testing is performed on the final drug product in its proposed packaging to predict the shelf-life under normal storage conditions.[16][17] These studies follow strict International Council for Harmonisation (ICH) guidelines.[12][14]

Step-by-Step Methodology:

-

Batch Selection: Use at least three primary batches of the drug product for the study.

-

Storage Conditions: Place the packaged samples into stability chambers set to accelerated conditions. For a product intended for storage in a temperate climate (Zone II), this is 40 °C ± 2 °C / 75% RH ± 5% RH .[12]

-

Testing Schedule: Test the samples at specified time points, typically 0, 3, and 6 months.[14]

-

Parameters to Test: The testing should cover physical, chemical, and microbiological attributes susceptible to change. This includes appearance, assay of the active ingredient, and quantification of degradation products.

-

Data Evaluation: The data is used to model degradation kinetics (e.g., using an Arrhenius plot) to project a shelf-life under the long-term storage condition (e.g., 25 °C / 60% RH).[12]

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Conclusion

This compound is a robust and highly valuable scaffold for modern drug discovery. Its defining characteristics are a high degree of lipophilicity and excellent chemical stability, both primarily conferred by the twin trifluoromethyl groups.

-

Lipophilicity: The molecule's lipophilic nature is a double-edged sword, suggesting excellent membrane permeability but posing a significant challenge in terms of aqueous solubility. Drug development professionals must prioritize advanced formulation strategies to ensure adequate bioavailability. The experimental determination of LogP via shake-flask or RP-HPLC methods is a critical first step in quantifying this property and informing formulation design.

-

Stability: The inherent stability of the aromatic pyrazole ring and the formidable strength of the C-F bonds make this scaffold highly resistant to chemical and metabolic degradation. Forced degradation studies are crucial to uncover any potential liabilities, particularly photostability, and to develop analytical methods capable of ensuring the long-term quality and safety of any resulting drug product.

By understanding and experimentally verifying these core physicochemical properties, researchers can effectively harness the power of the this compound scaffold, mitigating its challenges and maximizing its potential in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. acdlabs.com [acdlabs.com]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. 3,5-Bis(trifluoromethyl)pyrazole | C5H2F6N2 | CID 518991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. accelerated stability testing: Topics by Science.gov [science.gov]

- 13. japsonline.com [japsonline.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www3.paho.org [www3.paho.org]

- 17. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)-1H-pyrazole

A Core Directive for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)-1H-pyrazole (CAS No. 14704-41-7), a pivotal fluorinated heterocyclic compound. The presence of two trifluoromethyl (CF₃) groups imparts unique physicochemical properties, including high thermal stability, increased lipophilicity, and significant electrophilicity, making it a highly sought-after building block in medicinal chemistry and materials science.[1][2] This document details its synthesis, spectroscopic characterization, chemical reactivity, and notable applications, with a focus on its role in the development of novel therapeutic agents. The content herein is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and drug discovery.

Introduction and Significance

This compound is a five-membered aromatic heterocycle distinguished by the substitution of trifluoromethyl groups at positions 3 and 5. The IUPAC name for this compound is This compound .[3] The CF₃ group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature significantly lowers the pKa of the pyrazole N-H proton, enhancing its acidity and influencing its binding interactions with biological targets.[4]

The incorporation of trifluoromethyl moieties into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][5] Consequently, the 3,5-bis(trifluoromethyl)pyrazole scaffold is a key component in a variety of biologically active molecules, including potent enzyme inhibitors and antimicrobial agents.[5][6][7]

Physicochemical and Spectroscopic Properties

The compound is typically a white to off-white solid at room temperature.[8] Its key properties are summarized below, providing essential data for experimental design and safety considerations.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 14704-41-7 | [3] |

| Molecular Formula | C₅H₂F₆N₂ | [3][9] |

| Molecular Weight | 204.07 g/mol | [3] |

| Melting Point | 83-85 °C | [9] |

| Boiling Point | 147 °C | [8][9] |

| pKa | ~7.1 | [8] |

| Appearance | White to almost white powder/crystal | [8] |

| Solubility | Soluble in methanol and other common organic solvents |[8] |

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characteristically simple, showing a singlet for the C4-H proton and a broad singlet for the N1-H proton. In a DMSO-d6/CDCl3 mixture, the C4-H signal appears around δ 7.40 ppm, while the NH proton is a broad signal at approximately δ 5.70 ppm.[8]

-

¹³C NMR: The carbon spectrum shows a signal for C4 at ~105.2 ppm. The C3/C5 carbons appear as a quartet around δ 138.1 ppm due to coupling with the fluorine atoms (²JC-F ≈ 39 Hz). The CF₃ carbons appear as a quartet at ~120.5 ppm with a large one-bond C-F coupling constant (¹JC-F ≈ 267 Hz).[8]

-

¹⁹F NMR: The fluorine NMR spectrum displays a single sharp singlet at approximately δ -62.5 ppm, confirming the chemical equivalence of the two CF₃ groups.[8]

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad N-H stretching peak around 3160 cm⁻¹ and strong C-F stretching absorptions typically found in the 1150-1350 cm⁻¹ region.[8]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the cyclocondensation of a β-diketone precursor with hydrazine.[1]

Core Synthesis Pathway: β-Diketone Cyclization

The standard precursor for this synthesis is 1,1,1,5,5,5-Hexafluoroacetylacetone (hfac). The reaction proceeds by treating hfac with hydrazine hydrate.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Materials:

-

1,1,1,5,5,5-Hexafluoroacetylacetone (hfac)

-

Hydrazine monohydrate (64-65%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1,1,1,5,5,5-Hexafluoroacetylacetone and hydrazine monohydrate. Causality Note: The reaction is often performed without an additional solvent initially. It is exothermic and should be cooled in an ice bath to control the reaction rate and prevent side reactions.

-

Condensation: Stir the mixture at room temperature, then gently heat to ~70 °C for several hours to drive the condensation to completion.

-

Work-up and Isolation: Cool the resulting yellow, syrupy product to room temperature. Under vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid (98%). Causality Note: The strong acid protonates the pyrazole, but more importantly, it acts as a powerful dehydrating agent to facilitate the final aromatization step and helps precipitate the product.

-

Precipitation: After stirring for 15-20 minutes in the acid, carefully pour the mixture onto a large amount of crushed ice. A solid precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove any residual acid. Dry the resulting colorless solid under vacuum. The yield for this procedure is typically high, often around 88%.[8]

-

Validation: Confirm the product's identity and purity using the spectroscopic methods outlined in Section 2.1 and by melting point determination.

Reactivity and Applications in Drug Development

The unique electronic profile of this compound governs its reactivity and makes it a privileged scaffold in medicinal chemistry.

Chemical Reactivity

-

Acidity and N-Functionalization: The electron-withdrawing CF₃ groups make the N-H proton significantly acidic (pKa ≈ 7.1), facilitating deprotonation with mild bases.[8] The resulting pyrazolate anion is a potent nucleophile, readily undergoing alkylation, arylation, or acylation to generate diverse N-substituted derivatives.

-

Coordination Chemistry: The pyrazolate anion is an excellent ligand for a wide range of metal ions, forming stable coordination complexes. This property is exploited in the development of catalysts and materials science.

-

Electrophilic Substitution: The pyrazole ring is electron-deficient, making electrophilic substitution at the C4 position challenging. However, functionalization at C4 (e.g., halogenation, nitration) can be achieved under specific, often harsh, conditions to produce valuable derivatives like 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole.[1][10]

Applications in Medicinal Chemistry

The pyrazole core is a structural motif in numerous approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[5][7] The 3,5-bis(trifluoromethyl)pyrazole moiety, in particular, has been instrumental in developing novel therapeutic candidates.

Case Study: Potent Antibacterial Agents Recent research has highlighted the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as a promising new class of antibiotics.[5][6] These compounds have demonstrated potent growth-inhibitory activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[5][6][7][11]

-

Mechanism of Action: While the precise mechanism can vary with the overall structure, some derivatives are believed to act as cell membrane-disrupting agents, potentially by inhibiting fatty acid biosynthesis.[11] This disruption leads to a loss of membrane integrity and subsequent bacterial cell death (bactericidal action).

-

Therapeutic Potential: Several lead compounds from these studies have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL and are effective at eradicating bacterial biofilms and killing persistent bacterial cells, which are notoriously difficult to treat with conventional antibiotics.[6][7]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][12]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a powerful building block that enables significant advances in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two CF₃ groups, provide a reliable strategy for enhancing the biological activity and metabolic stability of parent molecules. The straightforward and high-yielding synthesis makes it readily accessible for research and development. Future research will likely continue to exploit this scaffold to tackle pressing therapeutic challenges, particularly in the development of new antibiotics to combat antimicrobial resistance, as well as in creating novel agrochemicals and advanced functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-Bis(trifluoromethyl)pyrazole | C5H2F6N2 | CID 518991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Bis(trifluoromethyl)pyrazol [webbook.nist.gov]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE | 14704-41-7 [chemicalbook.com]

- 9. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.es [fishersci.es]

- 11. researchgate.net [researchgate.net]

- 12. matrixscientific.com [matrixscientific.com]

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)pyrazole (CAS: 14704-41-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)pyrazole, identified by CAS number 14704-41-7, is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community. Its unique chemical structure, characterized by a pyrazole ring substituted with two highly electronegative trifluoromethyl groups, imparts a range of desirable properties, including enhanced metabolic stability and lipophilicity.[1] These attributes make it a valuable building block and a pharmacophore of interest in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the properties, structure, synthesis, and applications of 3,5-bis(trifluoromethyl)pyrazole, with a focus on its relevance to drug discovery and development.

Physicochemical Properties and Structural Elucidation

3,5-Bis(trifluoromethyl)pyrazole is a colorless to light yellow crystalline powder at room temperature.[2] The presence of the two trifluoromethyl groups significantly influences its physical and chemical characteristics.

Core Properties

| Property | Value | Reference(s) |

| CAS Number | 14704-41-7 | [2] |

| Molecular Formula | C₅H₂F₆N₂ | [3][4] |

| Molecular Weight | 204.07 g/mol | [3][5] |

| Melting Point | 83-85 °C | [3][4][6] |

| Boiling Point | 147 °C | [4][6] |

| Appearance | Colorless to light yellow crystalline powder | [2] |

| Solubility | Soluble in methanol | [7] |

Structural Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 3,5-bis(trifluoromethyl)-1H-pyrazole | [5] |

| SMILES | FC(F)(F)c1cc([nH]n1)C(F)(F)F | [3] |

| InChI | 1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13) | [3][5] |

| InChIKey | NGDDUAYSWPUSLX-UHFFFAOYSA-N | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 3,5-bis(trifluoromethyl)pyrazole.

| Technique | Key Features | Reference(s) |

| ¹H NMR | (DMSO-d₆/CDCl₃, 2:1): δ = 7.40 (s, 1H, H-4), 5.70 (brs, 1H, NH) | [6] |

| ¹³C NMR | δ = 138.1 (q, ²JC-F = 39 Hz, C-3/C-5), 120.5 (q, ¹JC-F = 267 Hz, CF₃), 105.2 (s, C-4) | [6] |

| ¹⁹F NMR | (DMSO-d₆/CDCl₃, 2:1): δ = -62.5 (s) | [6] |

| IR (cm⁻¹) | 3160 (s), 1595 (s), 1510, 1150 (s) | [6] |

| Mass Spec (EI) | Available in NIST WebBook | [8][9] |

Synthesis and Purification

The synthesis of 3,5-bis(trifluoromethyl)pyrazole can be achieved through the condensation reaction of 1,1,1,5,5,5-hexafluoroacetylacetone with hydrazine.[10] While early methods reported low yields, subsequent modifications have significantly improved the efficiency of this transformation.[10]

Synthetic Workflow

A representative synthesis involves the cyclization of a fluorinated diketone with a hydrazine source.

Experimental Protocol: Synthesis and Purification

The following is a generalized protocol based on literature procedures.[6][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1,5,5,5-hexafluoroacetylacetone in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can be precipitated by pouring the reaction mixture into ice-water.[6]

-

Purification: The crude solid is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization or column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[10]

Chemical Reactivity and Stability